(2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a 2,5-dimethoxyphenyl group and a 3-nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 3-nitrobenzaldehyde.
Condensation Reaction: The 2,5-dimethoxyaniline reacts with 3-nitrobenzaldehyde in the presence of a base to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced to form the amine.
Amidation: The amine undergoes an amidation reaction with a suitable acylating agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidation of the methoxy groups can lead to the formation of quinones.
Reduction: Reduction of the nitro group forms the corresponding amine.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Could be investigated for pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The methoxy and nitro groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide: Lacks the nitro group, which may affect its reactivity and applications.
(2E)-N-(2,5-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position, potentially altering its chemical properties.
Uniqueness
The presence of both the 2,5-dimethoxyphenyl and 3-nitrophenyl groups in (2E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide makes it unique compared to other enamides
Properties
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-14-7-8-16(24-2)15(11-14)18-17(20)9-6-12-4-3-5-13(10-12)19(21)22/h3-11H,1-2H3,(H,18,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHCOBZTDWNNJG-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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